molecular formula C12H15BrMgO2 B13415275 magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide

magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide

Cat. No.: B13415275
M. Wt: 295.46 g/mol
InChI Key: SACXYCSJWDRNPB-UHFFFAOYSA-M
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Description

Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is a complex organomagnesium compound. It is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its unique structure, which includes a cyclopentyloxy group and a methoxybenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide typically involves the reaction of magnesium turnings with 1-cyclopentyloxy-2-methoxybenzene-5-bromide in an anhydrous solvent like tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or methyl iodide to activate the magnesium surface. The mixture is then refluxed until the magnesium is completely consumed .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Common reagents include carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Major Products

The major products formed from these reactions are alcohols, alkanes, and other substituted organic compounds, depending on the specific reactants used.

Scientific Research Applications

Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide has several applications in scientific research:

    Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.

    Pharmaceuticals: Plays a role in the synthesis of various pharmaceutical intermediates.

    Material Science: Utilized in the preparation of novel materials with specific properties.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This mechanism is crucial for its role in forming carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.

    Methylmagnesium Bromide: A smaller Grignard reagent used for similar purposes.

Uniqueness

Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is unique due to its bulky cyclopentyloxy and methoxybenzene groups, which can provide steric hindrance and influence the selectivity of reactions.

This compound’s unique structure and reactivity make it a valuable tool in various fields of chemical research and industrial applications.

Properties

Molecular Formula

C12H15BrMgO2

Molecular Weight

295.46 g/mol

IUPAC Name

magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide

InChI

InChI=1S/C12H15O2.BrH.Mg/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

SACXYCSJWDRNPB-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=[C-]C=C1)OC2CCCC2.[Mg+2].[Br-]

Origin of Product

United States

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